![molecular formula C12H15FN2O B2757476 [3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287283-63-8](/img/structure/B2757476.png)
[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine, also known as BFP-1, is a novel compound that has shown promising results in scientific research. BFP-1 belongs to the class of bicyclo[1.1.1]pentanes, which are known for their unique structural features and biological activities.
Wirkmechanismus
The mechanism of action of [3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine involves the inhibition of the Akt/mTOR signaling pathway. This pathway is known to be upregulated in various cancer types and plays a critical role in cell growth and survival. This compound inhibits this pathway by downregulating the expression of Akt and mTOR proteins, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-diabetic effects. This compound achieves these effects by modulating various signaling pathways in the body, including the NF-κB, MAPK, and PI3K/Akt pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine for lab experiments is its high purity and ease of synthesis. This compound can be easily synthesized in the laboratory, and its purity can be easily verified using standard analytical techniques. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of future directions for the scientific research of [3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine. One potential direction is the development of this compound as a potential therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration route for this compound in humans. Another potential direction is the investigation of the anti-inflammatory and anti-oxidant properties of this compound in various disease models. Additionally, the development of more soluble derivatives of this compound may enhance its utility in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in scientific research. Its unique structural features and biological activities make it a valuable tool for investigating various signaling pathways in the body. Further studies are needed to fully elucidate the potential therapeutic applications of this compound and its derivatives.
Synthesemethoden
The synthesis of [3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine involves the reaction between 3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanone and hydrazine hydrate. The reaction proceeds under mild conditions and yields this compound in good purity. The synthesis method of this compound has been reported in the literature and can be easily replicated in the laboratory.
Wissenschaftliche Forschungsanwendungen
[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to have a wide range of scientific research applications. One of its main applications is in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound achieves this by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Eigenschaften
IUPAC Name |
[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-16-10-4-8(2-3-9(10)13)11-5-12(6-11,7-11)15-14/h2-4,15H,5-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSVTNPICKMZLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C23CC(C2)(C3)NN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2757395.png)


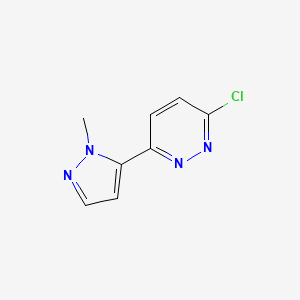
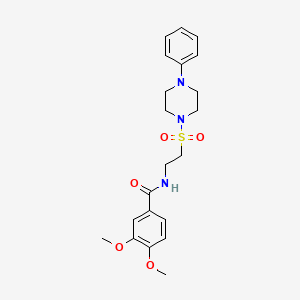
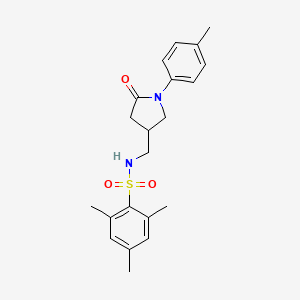
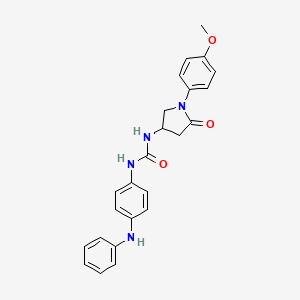
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2757405.png)
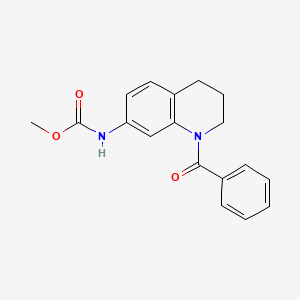
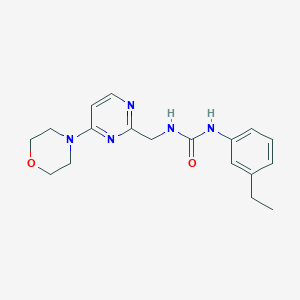
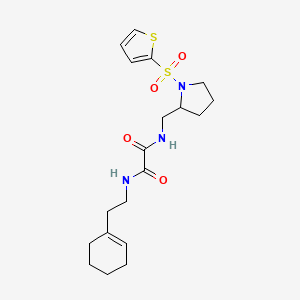
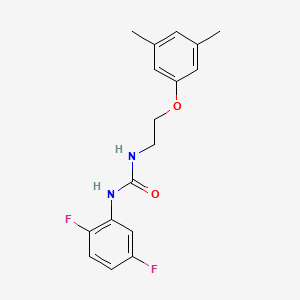
![N-(2,4-dimethylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2757412.png)
![2-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylacetamide](/img/structure/B2757414.png)